(3-Chlorophenyl)(piperazin-1-yl)methanone (3-Chlorophenyl)(piperazin-1-yl)methanone
Brand Name: Vulcanchem
CAS No.: 100939-90-0
VCID: VC0009442
InChI: InChI=1S/C11H13ClN2O/c12-10-3-1-2-9(8-10)11(15)14-6-4-13-5-7-14/h1-3,8,13H,4-7H2
SMILES: C1CN(CCN1)C(=O)C2=CC(=CC=C2)Cl
Molecular Formula: C11H13ClN2O
Molecular Weight: 224.68 g/mol

(3-Chlorophenyl)(piperazin-1-yl)methanone

CAS No.: 100939-90-0

VCID: VC0009442

Molecular Formula: C11H13ClN2O

Molecular Weight: 224.68 g/mol

* For research use only. Not for human or veterinary use.

(3-Chlorophenyl)(piperazin-1-yl)methanone - 100939-90-0

Description

(3-Chlorophenyl)(piperazin-1-yl)methanone, also known as C11H13ClN2O, is a chemical compound with various names including 1-(3-chlorobenzoyl)piperazine and (3-Chlorophenyl)(1-piperazinyl)methanone . It has a molecular weight of 1074765 . This compound has been modified since its creation in 2005 .

Related compounds include (2-Chloro-5-nitrophenyl)[4-(3-chlorophenyl)-1-piperazinyl]methanone, which is associated with certain phenotypes and human disease models . Another similar compound is (3-Chlorophenyl)(4-piperazin-1-ylphenyl)methanone, which has the IUPAC name (3-chlorophenyl)[4-(1-piperazinyl)phenyl]methanone . Amino-substituted piperazine derivatives have also been explored in patents, such as NOGIWVPGZPODAU-UHFFFAOYSA-N .

In research contexts, compounds like (3-Chlorophenyl)(piperazin-1-yl)methanone may be synthesized and analyzed using various methods. For instance, the synthesis of indole derivatives containing a sulfonamide scaffold involves techniques like thin-layer chromatography, NMR spectroscopy, and mass spectrometry to confirm the compound's structure and purity .

CAS No. 100939-90-0
Product Name (3-Chlorophenyl)(piperazin-1-yl)methanone
Molecular Formula C11H13ClN2O
Molecular Weight 224.68 g/mol
IUPAC Name (3-chlorophenyl)-piperazin-1-ylmethanone
Standard InChI InChI=1S/C11H13ClN2O/c12-10-3-1-2-9(8-10)11(15)14-6-4-13-5-7-14/h1-3,8,13H,4-7H2
Standard InChIKey FBTDRVSCKFZIQH-UHFFFAOYSA-N
SMILES C1CN(CCN1)C(=O)C2=CC(=CC=C2)Cl
Canonical SMILES C1CN(CCN1)C(=O)C2=CC(=CC=C2)Cl
PubChem Compound 1074765
Last Modified Sep 12 2023

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